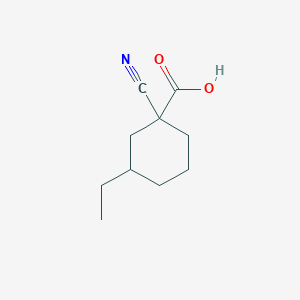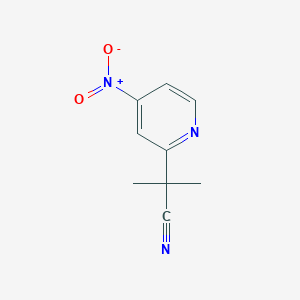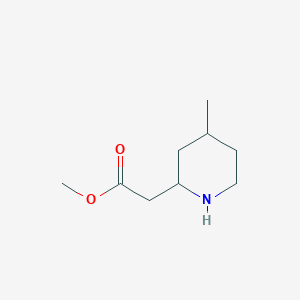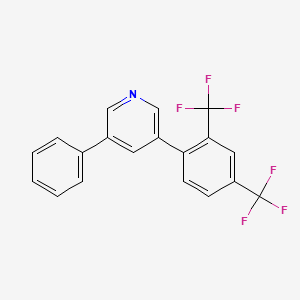
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridine ring
Méthodes De Préparation
The synthesis of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Friedel–Crafts synthesis, which uses trifluoromethylated aryl compounds as starting materials . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing trifluoromethyl groups. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine can be compared with other similar compounds, such as:
3,4-Bis(2-fluoro-5-trifluoromethylphenyl)-2,5-diphenyl phenyl grafted polysiloxane: This compound also contains trifluoromethyl groups and is used in gas chromatography.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in organic transformations and shares similar structural motifs
Propriétés
Numéro CAS |
1333319-74-6 |
|---|---|
Formule moléculaire |
C19H11F6N |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
3-[2,4-bis(trifluoromethyl)phenyl]-5-phenylpyridine |
InChI |
InChI=1S/C19H11F6N/c20-18(21,22)15-6-7-16(17(9-15)19(23,24)25)14-8-13(10-26-11-14)12-4-2-1-3-5-12/h1-11H |
Clé InChI |
XCGSZPOEPQTHRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




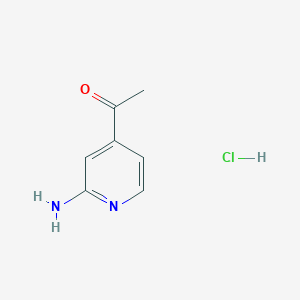
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)
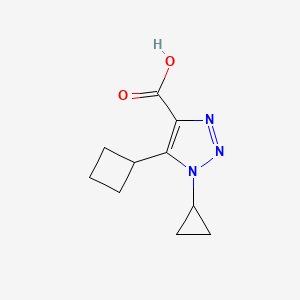

![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)
